molecular formula C15H15NO2 B1671287 Enfenamic acid CAS No. 23049-93-6

Enfenamic acid

Cat. No.: B1671287
CAS No.: 23049-93-6
M. Wt: 241.28 g/mol
InChI Key: HLNLBEFKHHCAMV-UHFFFAOYSA-N
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Scientific Research Applications

Enfenamic acid has a wide range of scientific research applications:

Mechanism of Action

Enfenamic acid, also known as Tromaril, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties . This article will discuss the mechanism of action, pharmacokinetics, and the influence of environmental factors on this compound.

Target of Action

this compound primarily targets the prostaglandin synthetase receptors COX-1 and COX-2 . These receptors play a significant role as major mediators of inflammation and prostanoid signaling in activity-dependent plasticity .

Mode of Action

this compound interacts with its targets by binding to the prostaglandin synthetase receptors COX-1 and COX-2, thereby inhibiting the action of prostaglandin synthetase . This inhibition results in a temporary reduction of pain symptoms .

Biochemical Pathways

this compound affects the arachidonic acid pathway, which is central to inflammatory responses . The end product of this pathway, prostanoids, perform a wide range of physiological functions . By inhibiting prostaglandin synthetase, this compound disrupts the production of prostanoids, thereby mitigating inflammation and pain .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . It is rapidly absorbed and distributed with a volume of distribution of 1.06 L/kg . Metabolism occurs in the liver via the CYP2C9 enzyme, and the drug is excreted in urine (~52%) and feces (~20%) as unchanged drug and metabolites . The time to peak is 2 to 4 hours, and the elimination half-life is approximately 2 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the action of prostaglandin synthetase, this compound reduces the production of prostanoids, key mediators of inflammation . This results in the temporary alleviation of pain symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the bioavailability of this compound from capsules is markedly influenced by the amount of water ingested with the drug in fasting subjects . A good correlation was found between the bioavailability and the amount of water ingested . Furthermore, photodecay rates of this compound can increase in the presence of dissolved organic matter .

Future Directions

There is a study that evaluates the anti-cancer effects of Enfenamic acid and its combination with ionizing radiation against colon tumor cells in mice . This suggests that this compound might have potential therapeutic applications in the treatment of cancer in the future.

Relevant Papers One relevant paper discusses the anti-cancer effects of this compound and its combination with ionizing radiation against colon tumor cells in mice . Another paper discusses the physical and chemical characterization of this compound in different pharmaceutical dosage forms and their stability studies .

Biochemical Analysis

Biochemical Properties

Enfenamic acid interacts with prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase . This interaction plays a crucial role in its biochemical reactions. Prostaglandins are biomolecules that mediate a variety of physiological functions and pathological processes such as inflammation and pain. By inhibiting their synthesis, this compound can effectively reduce these symptoms .

Cellular Effects

This compound has various effects on cells and cellular processes. It has been reported to exert cytotoxic effects on certain types of cancer cells . Furthermore, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the synthesis of prostaglandins, which are involved in various cellular functions such as the regulation of inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of cyclooxygenase (COX-1 and COX-2), key enzymes in the biosynthesis of prostaglandins . By binding to these enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, it has been reported to suppress seizures at doses of 20-40 mg/kg, while at 60 mg/kg, it may induce seizures

Metabolic Pathways

This compound undergoes metabolism primarily by the cytochrome P450 enzyme CYP2C9 to 3-hydroxymethyl mefenamic acid. Further oxidation to a 3-carboxymefenamic acid may occur . These metabolic pathways involve various enzymes and cofactors and can influence the overall effects of the drug .

Transport and Distribution

This compound is distributed throughout the body after administration, with an apparent volume of distribution estimated at 1.06 L/kg following a 500-mg oral dose

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of enfenamic acid typically involves the condensation of o-chlorobenzoic acid with 2,3-dimethylaniline in the presence of a catalyst. The reaction is carried out in N,N-dimethylformamide (DMF) at a temperature of 120-130°C . The crude product is then subjected to refining processes, including bleaching and crystallization, to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of o-chlorobenzoic acid and 2,3-dimethylaniline in specific molar ratios, with sodium carbonate as an acid-binding agent. The primary solvent, DMF, can be recycled to reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Enfenamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Enfenamic acid is unique among NSAIDs due to its specific chemical structure, which includes a 2,3-dimethylphenyl group attached to the anthranilic acid core. This structure allows it to effectively inhibit both COX-1 and COX-2 enzymes, providing potent anti-inflammatory and analgesic effects .

Properties

IUPAC Name

2-(2-phenylethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(18)13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNLBEFKHHCAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057693
Record name Enfenamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23049-93-6
Record name Enfenamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23049-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enfenamic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023049936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enfenamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-phenylethyl)amino]benzoic acid
Source European Chemicals Agency (ECHA)
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Record name ENFENAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05KO5G76R2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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